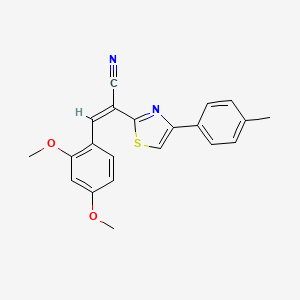

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)19-13-26-21(23-19)17(12-22)10-16-8-9-18(24-2)11-20(16)25-3/h4-11,13H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCBXTGFFZSHLR-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

2.1. Nucleophilic Addition

The acrylonitrile group undergoes nucleophilic addition due to the electron-deficient α,β-unsaturated nitrile moiety. Potential reactions include:

-

Hydrolysis : Conversion of the nitrile to carboxylic acid or amide under acidic/basic conditions.

-

Cycloaddition : Participation in [2+4] or [4+2] reactions (e.g., Diels-Alder) with dienes or dienophiles.

2.2. Thiazole Ring Reactivity

The thiazole ring can undergo substitution or condensation reactions:

-

Electrophilic substitution : Replacement of hydrogen atoms on the thiazole ring (e.g., bromination, nitration).

-

Metal-mediated coupling : Cross-coupling reactions (e.g., Suzuki, Heck) to introduce new substituents .

2.3. Methoxy Group Interactions

The 2,4-dimethoxyphenyl group influences reactivity via:

-

Electron-donating effects : Enhances aromatic ring stability and solubility.

-

Hydrogen bonding : Potential for intermolecular interactions in biological systems.

Reaction Conditions and Yield Optimization

4.1. Enzyme Inhibition

Thiazole derivatives are known for acetylcholinesterase (AChE) inhibition , potentially useful in Alzheimer’s disease treatment . The methoxy groups may enhance binding affinity via hydrogen bonding.

4.2. Antimicrobial Activity

Structural analogs of this compound (e.g., thiazole-pyrazoline hybrids) exhibit antimicrobial and anticancer properties , suggesting similar bioactivity .

4.3. Material Science

The acrylonitrile group’s reactivity makes it suitable for polymerization or functionalized material synthesis (e.g., conjugated polymers).

Research Findings and Limitations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The following table summarizes the anticancer activity against different cancer cell lines:

Table 1: Anticancer Activity of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 | |

| HT29 (Colon Cancer) | 12.3 | |

| Jurkat (T-cell Leukemia) | 8.7 |

The compound demonstrates potent antiproliferative activity, comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) analysis indicates that both the thiazole ring and specific substitutions on the phenyl groups enhance cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various microorganisms. The results are summarized in the following table:

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The compound exhibits varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The mechanisms of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of thiazole derivatives similar to this compound:

-

Synthesis and Evaluation of Thiazole Derivatives :

A study demonstrated that thiazole compounds exhibit significant anticancer properties in vitro, emphasizing the role of electron-donating groups in enhancing activity against cancer cell lines. The study found that modifications to the thiazole structure could lead to improved cytotoxicity profiles. -

Mechanistic Studies :

Another investigation into the mechanisms behind the anticancer effects revealed that compounds like this compound induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism by which (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound A : (Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

- Key Differences: Replaces p-tolyl with 4-fluorophenyl (electron-withdrawing) and 2,4-dimethoxyphenyl with 3-hydroxy-4-methoxyphenyl. The hydroxy group introduces hydrogen-bonding capability, affecting solubility and crystal packing.

Compound B : (Z)-3-(3-Chloro-2-methylphenyl)amino-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile

- Key Differences: Substitutes p-tolyl with 4-nitrophenyl (strongly electron-withdrawing) and adds an amino group on the phenyl ring. Impact: Nitro groups enhance electrophilicity, making this compound more reactive in nucleophilic additions. The amino group may increase solubility in polar solvents.

Compound C : (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile

- Key Differences: Replaces thiazole with a 4-methoxyphenyl group. Methoxy groups on both aryl rings enhance electron donation, stabilizing the acrylonitrile core.

Structural and Crystallographic Comparisons

- Key Observations :

Antioxidant Activity :

- Compound E (benzothiazole-triazole derivative) exhibited potent antioxidant activity (DPPH assay), surpassing ascorbic acid . The target compound’s lack of triazole or hydroxy groups may limit similar activity.

Cytotoxicity :

- (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives demonstrated cytotoxic effects against cancer cells . The target compound’s thiazole and dimethoxy groups may offer analogous bioactivity, though specific studies are lacking.

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, with CAS number 476671-58-6, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, which is often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O2S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 476671-58-6 |

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of thiazole derivatives in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

- In Vitro Studies :

- A study synthesized various thiazole derivatives and evaluated their AChE inhibitory activities. Compounds similar to this compound showed promising results with IC50 values ranging from 100 nM to over 500 nM against AChE .

- Specifically, compounds with similar structural features demonstrated IC50 values that indicate strong inhibition capabilities compared to known inhibitors like donepezil .

| Compound ID | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| Compound 10 | 103.24 | >50 |

| Compound 16 | 108.94 | >50 |

Molecular docking studies suggest that the thiazole moiety in the compound interacts favorably with the active site of AChE. The binding orientation is similar to that of donepezil, indicating potential for effective inhibition . Key interactions involve hydrogen bonding and hydrophobic contacts with amino acid residues within the enzyme's active site.

Synthesis and Evaluation

In one study, researchers synthesized a series of thiazole-based compounds, including those structurally related to this compound. They characterized these compounds using spectral data and evaluated their biological activities through in vitro assays .

In Silico Studies

In silico studies have been employed to predict the binding affinities and interactions of this compound with AChE. These computational methods provide insights into how structural modifications could enhance biological activity .

Q & A

Q. What are the common synthetic strategies for preparing acrylonitrile derivatives with thiazole and aromatic substituents?

The synthesis of acrylonitrile derivatives typically involves Knoevenagel condensation between a nitrile-containing precursor and an aldehyde. For example, a protocol for similar compounds (e.g., 2-(benzothiazol-2-yl)-3-substituted acrylonitriles) uses 2-(benzothiazole-2-yl)-3-oxopentanedinitrile and aromatic aldehydes in ethanol with catalytic piperidine, followed by recrystallization . Key factors include solvent choice (e.g., absolute ethanol), temperature control (reflux conditions), and catalyst selection (piperidine for promoting condensation). Structural confirmation via NMR and X-ray crystallography is critical .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

The Z-configuration is determined using single-crystal X-ray diffraction (SC-XRD). For example, in a structurally analogous compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SC-XRD revealed a dihedral angle of 8.7° between the aromatic rings, confirming the stereochemistry. Additional methods include NOESY NMR to observe spatial proximity of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., methoxy, aromatic, and thiazole protons) and carbon types.

- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=C aromatic stretches).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- UV-Vis : Analyzes conjugation effects in the acrylonitrile-thiazole system .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given conflicting reports on reaction conditions?

Discrepancies in yields may arise from variations in stoichiometry, solvent polarity, or catalyst loading. For instance, reports a "simple and efficient" method with unstated yields, while specifies 3-hour reflux in ethanol with piperidine for similar thiazole-acrylonitriles. To resolve contradictions:

Q. What computational methods validate the electronic and steric effects of substituents (e.g., 2,4-dimethoxy vs. p-tolyl)?

Density Functional Theory (DFT) calculations can model:

- Frontier Molecular Orbitals (FMOs) : Predict reactivity (HOMO-LUMO gaps) influenced by electron-donating methoxy groups.

- Electrostatic Potential (ESP) Maps : Visualize charge distribution for nucleophilic/electrophilic sites.

- NMR Chemical Shift Prediction : Compare computed vs. experimental shifts (e.g., using Gaussian or ORCA) .

Q. How do structural modifications (e.g., nitro or halogen substitution) impact biological activity, based on analogous compounds?

highlights that nitro groups enhance electron-withdrawing effects, potentially increasing antimicrobial or anticancer activity. For example, 8-nitrochromen-2-one derivatives show altered bioactivity compared to non-nitro analogs. To design SAR studies:

Q. What crystallographic challenges arise in resolving the thiazole-acrylonitrile structure, and how are they addressed?

Challenges include:

- Disorder in Aromatic Rings : Mitigated by cooling crystals to 100–150 K during data collection.

- Weak Diffraction : Use synchrotron radiation for small or weakly diffracting crystals.

- Data-to-Parameter Ratio : Ensure ≥12.6 (as in ) to refine structures reliably. Software like SHELXL or OLEX2 refines anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.